Gccsnpvchlehsnlc*

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

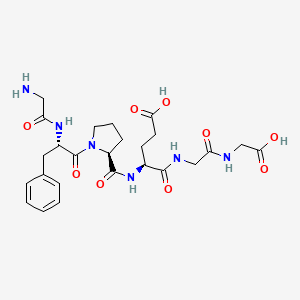

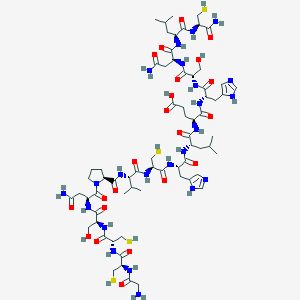

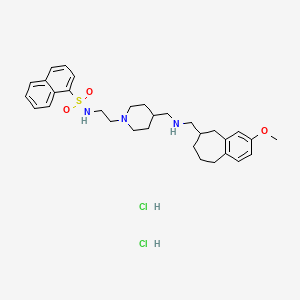

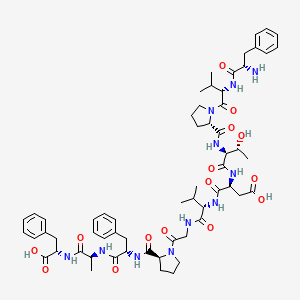

Le composé Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 , est un peptide dérivé du venin du cône marin Conus magus. Ce peptide est un antagoniste puissant et sélectif des récepteurs nicotiniques de l'acétylcholine neuronaux (nAChR), ciblant spécifiquement les sous-unités α3β2 et β3 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Chaque acide aminé est couplé à la chaîne peptidique liée à la résine à l'aide d'agents activateurs comme le HBTU ou le DIC.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés à l'aide de TFA.

Méthodes de production industrielle

La production industrielle de Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour assurer un débit élevé et une cohérence. La purification est généralement réalisée par chromatographie liquide haute performance (HPLC), et le produit final est lyophilisé pour le stockage .

Analyse Des Réactions Chimiques

Types de réactions

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 : subit plusieurs types de réactions chimiques :

Oxydation : Les résidus cystéine forment des ponts disulfure, qui sont essentiels pour la stabilité et l'activité du peptide.

Réduction : Les ponts disulfure peuvent être réduits à nouveau en thiols libres à l'aide d'agents réducteurs comme le DTT ou le TCEP.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues avec des propriétés différentes

Réactifs et conditions courants

Oxydation : L'oxydation à l'air ou l'iode peuvent être utilisés pour former des ponts disulfure.

Réduction : Le DTT ou le TCEP sont des agents réducteurs courants.

Substitution : Les acides aminés protégés par Fmoc et les agents de couplage comme le HBTU ou le DIC sont utilisés en SPPS

Principaux produits

Les principaux produits de ces réactions comprennent la forme oxydée du peptide avec des ponts disulfure et divers analogues avec des acides aminés substitués .

Applications de la recherche scientifique

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 : a plusieurs applications de recherche scientifique :

Neurosciences : Il est utilisé pour étudier la fonction des récepteurs nicotiniques de l'acétylcholine neuronaux (nAChR) et leur rôle dans les troubles neurologiques.

Pharmacologie : Le peptide sert d'outil pour développer des antagonistes sélectifs des nAChR à des fins thérapeutiques.

Toxicologie : La recherche sur le peptide permet de comprendre les effets toxiques du venin de cône marin et de développer des antidotes .

Mécanisme d'action

Le peptide exerce ses effets en se liant aux sous-unités α3β2 et β3 des récepteurs nicotiniques de l'acétylcholine neuronaux (nAChR). Cette liaison inhibe l'activité du récepteur, empêchant l'afflux de cations comme le sodium et le calcium, qui sont essentiels à la signalisation neuronale. L'inhibition des nAChR perturbe la neurotransmission, conduisant aux effets neurotoxiques du peptide .

Applications De Recherche Scientifique

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: has several scientific research applications:

Neuroscience: It is used to study the function of neuronal nicotinic acetylcholine receptors (nAChRs) and their role in neurological disorders.

Pharmacology: The peptide serves as a tool to develop selective nAChR antagonists for therapeutic purposes.

Toxicology: Research on the peptide helps understand the toxic effects of cone snail venom and develop antivenoms .

Mécanisme D'action

The peptide exerts its effects by binding to the α3β2 and β3 subunits of neuronal nicotinic acetylcholine receptors (nAChRs). This binding inhibits the receptor’s activity, preventing the influx of cations like sodium and calcium, which are essential for neuronal signaling. The inhibition of nAChRs disrupts neurotransmission, leading to the peptide’s neurotoxic effects .

Comparaison Avec Des Composés Similaires

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 : est unique en raison de sa grande sélectivité pour les sous-unités α3β2 et β3 des nAChR. Les composés similaires comprennent :

α-Conotoxine GI : Cible les nAChR de type musculaire.

α-Conotoxine ImI : Sélectif pour les α7 nAChR.

α-Conotoxine PnIA : Cible les α7 et α3β2 nAChR .

Ces composés présentent des similitudes structurelles, mais diffèrent dans leur sélectivité et leur puissance de récepteur, ce qui met en évidence les propriétés uniques de Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 .

Propriétés

Formule moléculaire |

C67H107N23O22S4 |

|---|---|

Poids moléculaire |

1715.0 g/mol |

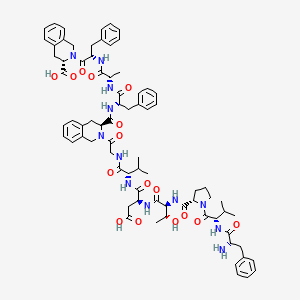

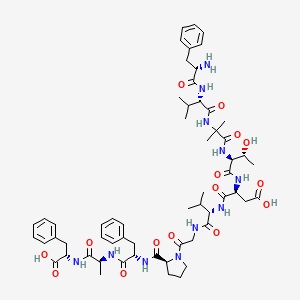

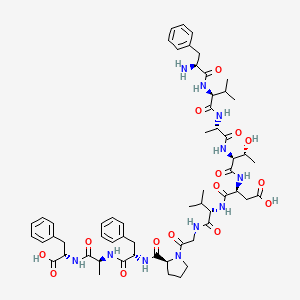

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H107N23O22S4/c1-29(2)12-35(55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(23-113)53(71)98)78-57(102)37(14-32-19-72-27-74-32)81-63(108)46(26-116)88-66(111)52(31(5)6)89-65(110)47-8-7-11-90(47)67(112)40(17-49(70)94)83-61(106)42(22-92)85-64(109)45(25-115)87-62(107)44(24-114)76-50(95)18-68/h19-20,27-31,34-47,52,91-92,113-116H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |

Clé InChI |

MLPOWHAMUPIMTC-XCQLYXDWSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848743.png)

![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848748.png)

![N-[2-[4-[[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide](/img/structure/B10848789.png)

![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10848806.png)